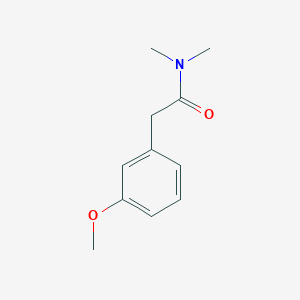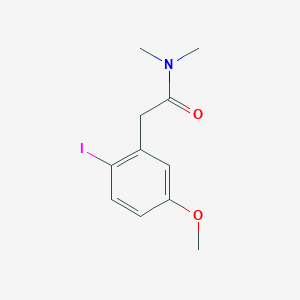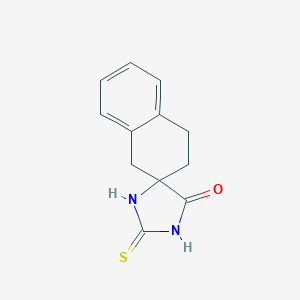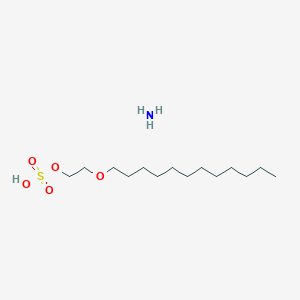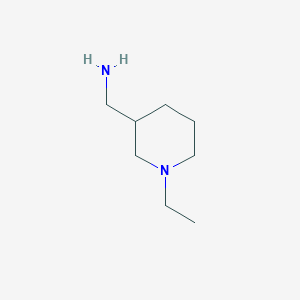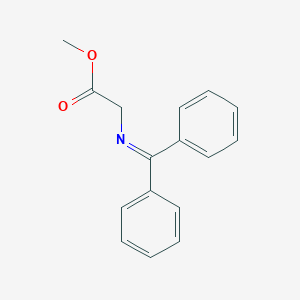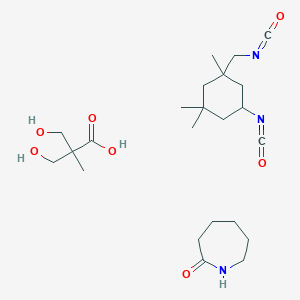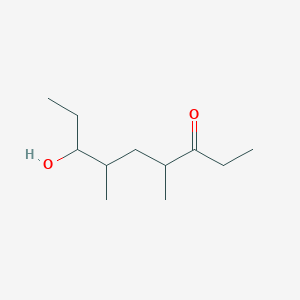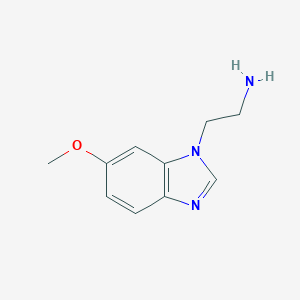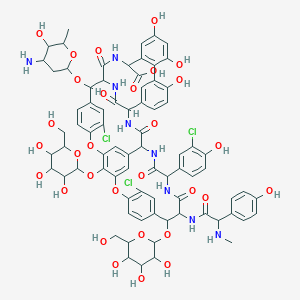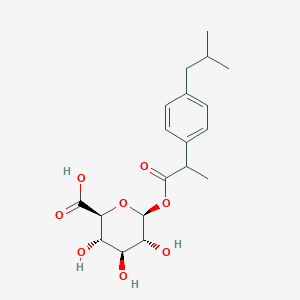
3,5,6-Trichloro-2-pyridinol glucuronide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5,6-Trichloro-2-pyridinol involves using pyridine as a starting material through chlorination, reduction, and hydrolysis processes, with the product achieving high purity and yield levels (Wang Gong-ying, 2005). Another method employs 2,6-dichloropyridine, utilizing nucleophilic and electrophilic reactions, achieving a high yield of 89% (Zhan Min-hua, 2006).
Molecular Structure Analysis
The complexation of 3,5,6-Trichloro-2-pyridinol with piperazine and piperidine highlights its ability to form stable crystalline structures, characterized by intermolecular hydrogen bonds, showcasing its versatile coordination behavior (M. A. Sridhar et al., 2001).
Chemical Reactions and Properties
3,5,6-Trichloro-2-pyridinol undergoes photolytic degradation, leading to the formation of several degradation products, elucidating its behavior under environmental conditions (Romina Žabar et al., 2016). Its glucuronide is a major metabolite in organisms exposed to related compounds, demonstrating its biological relevance (J. Bakke et al., 1976).
Physical Properties Analysis
The structural elucidation through X-ray crystallography provides insights into the compound's physical properties, including crystallinity and potential for hydrogen bonding, which are critical for understanding its solubility and stability (M. A. Sridhar et al., 2001).
Wissenschaftliche Forschungsanwendungen
Infrared Spectroscopy : It is used in infrared spectroscopy for studying the tautomerism of chlorinated 2-pyridinols, providing insights into chemical structures and behaviors (King, Dilling, & Tefertiller, 1972).
Synthesis Procedures : Noted for its high yield (89%) and reliability, it plays a role in synthesis research, contributing to the development of efficient and effective chemical production methods (Zhan, 2006).
Veterinary Applications : As a metabolite of chlorpyrifos, it's used in studies for controlling hog louse and itch mite in swine, indicating its significance in veterinary medicine (Ivey & Palmer, 1979).
Metabolite Analysis : This compound is a urinary metabolite of certain phosphorothioates, making it important in the study of these substances' metabolic pathways (Bakke, Feil, & Price, 1976).
Human Health Risk Analysis : Its determination in human urine is crucial for assessing exposure and health risks associated with chlorpyrifos, a common pesticide (Wang et al., 2013).
Environmental Monitoring : Immunosenors developed for this compound can detect it in sub-ppb range, making it useful for monitoring concentrations in water samples, highlighting its environmental impact (González-Martínez et al., 1999).
Biodegradation Research : The isolation of bacteria that can degrade this compound underlines its role in bioremediation studies, contributing to environmental cleanup efforts (Feng, Racke, & Bollag, 1997).
Food Safety : Methods developed to determine its presence in vegetables aid in ensuring food safety and understanding the pesticide's behavior in agricultural products (Shanshan, 2010).
Safety And Hazards
Zukünftige Richtungen
The identification of two possible metabolic pathways responsible for the biodegradation of 3,5,6-Trichloro-2-pyridinol in Micrococcus luteus ML provides novel information for studying the metabolic mechanism of TCP in pure culture . This is the first report on two different pathways responsible for TCP degradation in one strain .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207726 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloro-2-pyridinol glucuronide | |
CAS RN |
58997-12-9 | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




